molecular formula C18H20O2 B13955420 2-(benzhydryloxy)tetrahydro-2H-pyran CAS No. 79373-25-4

2-(benzhydryloxy)tetrahydro-2H-pyran

Cat. No.: B13955420
CAS No.: 79373-25-4
M. Wt: 268.3 g/mol
InChI Key: YXGWESUPDNZCQM-UHFFFAOYSA-N
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Description

2-(Benzhydryloxy)tetrahydro-2H-pyran is a synthetic compound that features a tetrahydro-2H-pyran ring ether-linked to a benzhydryl (diphenylmethyl) group. The tetrahydro-2H-pyran scaffold is a prevalent structural motif in organic and medicinal chemistry, often utilized as a versatile intermediate and protecting group for alcohols . The benzhydryl group is a significant pharmacophore found in biologically active molecules, notably in compounds investigated for their interaction with central nervous system targets; for instance, structural analogues have been explored as potent triple monoamine reuptake inhibitors with potential antidepressant properties . This molecular architecture suggests that this compound is a high-value building block for pharmaceutical research and development. Researchers may employ this compound in the synthesis of more complex molecules, leveraging its structure to develop potential therapeutics for neurodegenerative diseases, given that pyran-based scaffolds are under intensive investigation for conditions such as Alzheimer's disease . Its utility extends to method development in organic synthesis and as a key intermediate in constructing compound libraries for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79373-25-4

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2-benzhydryloxyoxane

InChI

InChI=1S/C18H20O2/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)20-17-13-7-8-14-19-17/h1-6,9-12,17-18H,7-8,13-14H2

InChI Key

YXGWESUPDNZCQM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Iii. Deprotection Strategies and Mechanistic Insights for 2 Benzhydryloxy Tetrahydro 2h Pyran

Acid-Mediated Cleavage of the THP Ether

The most common method for cleaving THP ethers is through acid-catalyzed hydrolysis. The acetal (B89532) functionality within the THP group is susceptible to acidic conditions, leading to the regeneration of the parent alcohol. youtube.comtotal-synthesis.com

A variety of acidic reagents and conditions have been established for the deprotection of THP ethers. These protocols typically involve treating the THP-protected compound with a protic acid in a suitable solvent system, often containing water or an alcohol to facilitate the hydrolysis or alcoholysis. total-synthesis.comrsc.orgorganic-chemistry.org The choice of acid and reaction conditions can be tailored based on the sensitivity of other functional groups present in the molecule. researchgate.net

Commonly employed acid catalysts include acetic acid, p-toluenesulfonic acid (TsOH), and boric acid. rsc.org The reactions are often performed at room temperature or with gentle heating to ensure complete cleavage without promoting side reactions. researchgate.net

Table 1: Common Protocols for Acid-Catalyzed THP Ether Deprotection

Acid Catalyst Typical Solvents Conditions Reference
Acetic Acid (AcOH) Tetrahydrofuran (THF)/Water Room Temperature researchgate.net
p-Toluenesulfonic Acid (TsOH) Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH) Room Temperature researchgate.net
Pyridinium (B92312) p-toluenesulfonate (PPTS) Ethanol (EtOH) Room Temperature to Mild Heating total-synthesis.com
Hydrochloric Acid (HCl) Methanol (MeOH) or Dichloromethane (DCM) Room Temperature researchgate.net
Boric Acid Not specified Not specified rsc.org

In the synthesis of complex molecules, it is often necessary to selectively remove one protecting group while others remain intact. tandfonline.com Research has focused on developing methods for the chemoselective cleavage of THP ethers in the presence of other acid-sensitive or base-labile groups. nih.gov

A notable example is the selective deprotection of THP ethers in the presence of silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group. While both are susceptible to acid, conditions can be optimized to favor the cleavage of the THP group. For instance, using iodine in methanol has been shown to selectively cleave the THP ether, leaving the TBDMS group unaffected. tandfonline.com This selectivity is crucial for orthogonal protection-deprotection strategies in complex syntheses. tandfonline.com Similarly, certain metal salt catalysts can achieve this selectivity under mild conditions. rsc.orgpku.edu.cn

The deprotection of a THP ether is fundamentally an acid-catalyzed hydrolysis of an acetal. youtube.com The mechanism proceeds through several key steps:

Protonation : The reaction is initiated by the protonation of one of the ether oxygen atoms of the THP group by an acid catalyst. total-synthesis.comchemistrysteps.com

Formation of a Carbocation Intermediate : The protonated ether becomes a good leaving group (the parent alcohol). Its departure is assisted by the neighboring ether oxygen, leading to the formation of a resonance-stabilized carbocation, specifically an oxonium ion. youtube.comresearchgate.net This step is generally considered the rate-determining step of the reaction. researchgate.netmasterorganicchemistry.com

Nucleophilic Attack : A nucleophile, typically water or an alcohol from the solvent, attacks the electrophilic carbocation. total-synthesis.comchemistrysteps.com

Deprotonation : The resulting intermediate is deprotonated, yielding a hemiacetal and regenerating the acid catalyst. chemistrysteps.com This hemiacetal is unstable and rapidly hydrolyzes to the corresponding alcohol and 5-hydroxypentanal.

The rate of this hydrolysis is influenced by several factors. A primary factor is the stability of the carbocation intermediate; substituents that can stabilize the positive charge, such as electron-donating groups, will accelerate the rate of cleavage. researchgate.net The acidity of the medium also plays a significant role; stronger acids generally lead to faster reaction rates. masterorganicchemistry.com

Development of Mild and Chemoselective Deprotection Reagents

While traditional acid catalysis is effective, the harsh conditions can sometimes be incompatible with sensitive functional groups elsewhere in the molecule. rsc.org This has driven the development of milder and more chemoselective reagents for THP deprotection.

Various Lewis acids and metal salts have emerged as effective catalysts for THP ether cleavage under milder conditions. organic-chemistry.orgpku.edu.cnresearchgate.net Copper(II) chloride dihydrate (CuCl₂·2H₂O) has been identified as a simple, inexpensive, and efficient catalytic agent for this transformation. rsc.orgpku.edu.cnchem960.com

The deprotection is typically carried out by refluxing the THP ether in 95% ethanol with a catalytic amount (2-5 mol%) of CuCl₂·2H₂O. pku.edu.cnrsc.org These conditions have been shown to be compatible with acid-sensitive functionalities such as epoxides and tertiary hydroxyl groups. rsc.orgpku.edu.cn While the reaction is likely driven by the acidic nature of the aqueous CuCl₂ solution, it is also suggested that metal complexation may be involved in facilitating the cleavage. rsc.orgpku.edu.cn

Table 2: Deprotection of THP Ethers using Catalytic Copper(II) Chloride Dihydrate

Substrate Catalyst Loading (mol%) Solvent Time (h) Yield (%) Reference
Various THP Ethers 5 95% EtOH 2-3 Good rsc.orgpku.edu.cn

Other metal salts, such as iron(III) tosylate, bismuth(III) salts, and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), have also been successfully employed for the deprotection of THP ethers, often offering high chemoselectivity. researchgate.netrsc.orgscispace.comresearchgate.net

Halogen-based reagents provide another avenue for the mild and selective cleavage of THP ethers. Molecular iodine dissolved in methanol has proven to be a particularly useful system for this purpose. tandfonline.comscispace.com

This method allows for the deprotection of THP ethers under neutral and mild conditions, typically at room temperature. tandfonline.com A key advantage of the iodine/methanol system is its remarkable chemoselectivity. It can efficiently cleave THP ethers while leaving other protecting groups, such as TBDMS ethers, intact. tandfonline.com This makes it a valuable tool for orthogonal deprotection strategies in the synthesis of polyfunctional molecules. tandfonline.com

Table 3: Compounds Mentioned

Compound Name
2-(Benzhydryloxy)tetrahydro-2H-pyran
Acetic Acid
p-Toluenesulfonic acid (TsOH)
Boric Acid
Pyridinium p-toluenesulfonate (PPTS)
Hydrochloric Acid
tert-Butyldimethylsilyl (TBDMS) ether
5-Hydroxypentanal
Copper(II) chloride dihydrate
Iron(III) tosylate
Bismuth(III) salts
Cerium(IV) ammonium nitrate (CAN)
Iodine
Methanol

Oxidative and Reductive Deprotection Methods (if applicable)

While acidic hydrolysis is a common method for the cleavage of the THP ether component, oxidative and reductive methods can offer alternative strategies, particularly for the removal of the benzhydryl group.

Oxidative Deprotection:

The benzhydryl group is susceptible to oxidative cleavage under specific conditions. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed for the deprotection of benzyl-type ethers, and by extension, benzhydryl ethers. The reaction proceeds through a single electron transfer mechanism, leading to the formation of a stabilized carbocation, which is then quenched by water to release the free hydroxyl group.

Recent advancements have demonstrated the use of visible-light-mediated oxidative debenzylation. mpg.de This method can offer a milder alternative to traditional oxidative conditions, potentially enhancing functional group tolerance. For instance, using DDQ as a catalytic photo-oxidant has been shown to cleave benzyl (B1604629) ethers in the presence of sensitive groups like azides, alkenes, and alkynes. mpg.de

It is important to note that the direct oxidation of THP ethers to their corresponding carbonyl compounds has also been reported, though this is a less common deprotection strategy for recovering the parent alcohol. organic-chemistry.org

Reductive Deprotection (Hydrogenolysis):

Catalytic hydrogenolysis is a powerful and widely used method for the cleavage of benzyl and benzhydryl ethers. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. The process involves the reductive cleavage of the carbon-oxygen bond, yielding the deprotected alcohol and diphenylmethane (B89790) as a byproduct.

This method is generally clean and high-yielding. However, its compatibility with other functional groups that are sensitive to reduction, such as alkenes, alkynes, and some nitrogen-containing groups, must be carefully considered. mpg.de

Table 1: Selected Oxidative and Reductive Deprotection Methods for Benzhydryl/Benzyl Ethers

Reagent/ConditionsFunctional Group CleavedAdvantagesLimitations
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Benzhydryl/Benzyl EtherMild conditions, selective for electron-rich ethersStoichiometric amounts often required
Visible Light, DDQ (catalytic)Benzhydryl/Benzyl EtherHigh functional group toleranceRequires photochemical setup
H₂, Palladium on Carbon (Pd/C)Benzhydryl/Benzyl EtherClean reaction, high yieldsIncompatible with reducible functional groups

Stability Profile of the this compound Moiety under Diverse Reaction Conditions

The utility of this compound as a protecting group is defined by its stability under a range of reaction conditions and its predictable cleavage when desired. The stability of this moiety is a composite of the individual stabilities of the benzhydryl ether and the THP acetal.

The tetrahydropyranyl ether linkage is known for its robustness under a variety of non-acidic conditions. nih.gov It is generally stable to:

Strongly basic conditions (e.g., hydrolysis of esters with NaOH or KOH).

Nucleophilic reagents, including organometallic compounds like Grignard reagents and organolithiums.

Reductive conditions employing metal hydrides (e.g., LiAlH₄, NaBH₄).

Many oxidizing agents.

Conversely, the THP acetal is highly susceptible to cleavage under acidic conditions. Even mild acids such as acetic acid or pyridinium p-toluenesulfonate (PPTS) can efficiently remove the THP group. total-synthesis.com

The benzhydryl ether portion of the molecule exhibits a different stability profile. It is generally stable to basic and mildly acidic conditions that would cleave a THP ether. However, as discussed, it is readily cleaved by catalytic hydrogenolysis and certain oxidative reagents. mpg.deorganic-chemistry.org Strong acids can also cleave benzyl and benzhydryl ethers, but this method is less common due to its harsh nature. organic-chemistry.org

This differential stability allows for selective deprotection. For instance, the THP group can be removed with mild acid while leaving the benzhydryl ether intact. Conversely, the benzhydryl group can be cleaved via hydrogenolysis under neutral conditions, preserving the THP ether.

Table 2: Stability of this compound Moiety Components

Condition/Reagent TypeTetrahydropyranyl (THP) AcetalBenzhydryl Ether
Acidic Conditions
Mild (e.g., AcOH, PPTS)LabileGenerally Stable
Strong (e.g., HBr, BCl₃)LabileLabile
Basic Conditions
Strong (e.g., NaOH, NaH)Stable organic-chemistry.orgthieme-connect.deStable
Reductive Conditions
Catalytic Hydrogenolysis (H₂/Pd)StableLabile
Metal Hydrides (e.g., LiAlH₄)Stable thieme-connect.deStable
Oxidative Conditions
DDQGenerally StableLabile nih.gov
Organometallic Reagents
Grignard, OrganolithiumsStable thieme-connect.deStable

Iv. Theoretical and Computational Chemistry Approaches to 2 Benzhydryloxy Tetrahydro 2h Pyran Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction pathways.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of organic molecules. mdpi.comnih.gov For 2-(benzhydryloxy)tetrahydro-2H-pyran, DFT calculations can provide a detailed picture of the electron distribution and bonding within the molecule.

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and intramolecular interactions. In the context of this compound, NBO analysis would be instrumental in quantifying the stereoelectronic interactions, such as the anomeric effect, by examining the interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds. These calculations can reveal the nature of the covalent bonds, including the degree of ionic and covalent character, and identify key hyperconjugative interactions that contribute to the molecule's stability.

Illustrative Data Table for NBO Analysis:

InteractionDonor NBOAcceptor NBOE(2) (kcal/mol)
Anomeric EffectLP(1) O(ring)σ(C-O(exo))5.2
Exo-anomeric EffectLP(1) O(exo)σ(C-O(ring))2.8
C-H Hyperconjugationσ(C-H)σ*(C-C)1.5
Note: The data in this table is illustrative and represents typical values for similar 2-alkoxytetrahydropyran systems.

The tetrahydropyran (B127337) ring in this compound is expected to adopt a chair conformation to minimize steric strain. acs.org The orientation of the bulky benzhydryloxy substituent at the anomeric C1 position can be either axial or equatorial. The relative stability of these two conformers is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect.

The anomeric effect is a stereoelectronic phenomenon that generally favors the axial orientation of an electronegative substituent at the anomeric carbon of a pyran ring. scripps.edu This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital of the exocyclic C-O bond.

Computational methods can be used to calculate the potential energy surface of this compound, mapping the energy changes associated with the interconversion of different conformers. By optimizing the geometries of the axial and equatorial conformers and calculating their relative energies, the magnitude of the anomeric effect can be quantified. The large steric bulk of the benzhydryloxy group would be expected to disfavor the axial position, leading to a complex interplay between steric hindrance and the stabilizing anomeric effect. The final conformational preference would be a balance of these opposing forces, which can be influenced by the solvent environment. cdnsciencepub.comrsc.org

Illustrative Data Table for Conformational Energies:

ConformerRelative Energy (gas phase, kcal/mol)Relative Energy (in water, kcal/mol)
Equatorial0.000.00
Axial1.502.10
Note: The data in this table is hypothetical and illustrates the potential influence of the bulky substituent and solvent on conformational preference.

Quantum chemical calculations are invaluable for mapping the reaction pathways and identifying the transition state structures of chemical reactions. For this compound, potential reactions of interest could include acid-catalyzed hydrolysis of the glycosidic bond or thermal decomposition. mdpi.com

By calculating the energies of reactants, products, and intermediates, a reaction energy profile can be constructed. Transition state theory can then be used to locate the transition state structures, which represent the energy maxima along the reaction coordinate. The geometry and electronic structure of the transition state provide crucial information about the reaction mechanism. For instance, in the case of hydrolysis, calculations could distinguish between a concerted or a stepwise mechanism involving an oxocarbenium ion intermediate. The activation energy for the reaction can also be determined from the energy difference between the reactants and the transition state.

Illustrative Data Table for a Hypothetical Hydrolysis Reaction:

SpeciesRelative Energy (kcal/mol)
Reactants0.00
Transition State+25.5
Intermediates+5.2
Products-10.8
Note: This data is illustrative for a generic acid-catalyzed hydrolysis reaction and does not represent specific experimental values for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into conformational dynamics and intermolecular interactions. nih.govresearchgate.net

The behavior of this compound in a condensed phase can be significantly different from its behavior in the gas phase due to interactions with solvent molecules. MD simulations using explicit solvent models can be employed to study these solvation effects. By simulating the molecule in a box of solvent molecules (e.g., water), the influence of the solvent on the conformational equilibrium can be investigated.

These simulations can reveal the structure of the solvation shell around the molecule and identify specific solvent-solute interactions, such as hydrogen bonding. Furthermore, MD simulations can capture the dynamic fluctuations and conformational transitions of the molecule in solution, providing a more realistic picture of its behavior in a chemical or biological environment. rsc.org

The benzhydryl group in this compound introduces the possibility of non-covalent interactions, such as π-π stacking between the phenyl rings of adjacent molecules. These interactions can lead to the formation of supramolecular assemblies. nih.govdoi.orgnih.govresearchgate.netfortunejournals.com

MD simulations can be used to explore the potential for self-assembly of this compound molecules. By simulating a system with multiple molecules, it is possible to observe their aggregation behavior and characterize the nature and strength of the intermolecular forces driving the assembly process. Radial distribution functions and other analytical tools can be used to quantify the spatial arrangement of the molecules in the simulated assembly.

V. Advanced Spectroscopic and Analytical Characterization Techniques for Research

High-Resolution Rotational Spectroscopy for Gas-Phase Conformation Studies

High-resolution rotational spectroscopy is a powerful technique for obtaining precise information on the structure of molecules in the gas phase, where they are free from intermolecular interactions. nih.gov This method measures the transitions between quantized rotational energy levels of a molecule, which are directly dependent on its moments of inertia. From these moments of inertia, the precise geometric arrangement of the atoms, including bond lengths and angles, can be determined with exceptional accuracy. researchgate.net

For a molecule like 2-(benzhydryloxy)tetrahydro-2H-pyran, this technique is particularly valuable for elucidating its preferred conformation(s) in an isolated state. The tetrahydropyran (B127337) ring is known to adopt a chair conformation, but the bulky benzhydryloxy substituent at the anomeric C2 position can exist in either an axial or equatorial orientation. These two conformers would have distinct moments of inertia and, therefore, unique rotational spectra.

In a hypothetical study, the rotational spectrum of this compound would be recorded using a technique like chirped-pulse Fourier transform microwave spectroscopy. illinois.edu The analysis would likely reveal the presence of one dominant conformer, with its rotational constants (A, B, and C) being precisely determined. By comparing the experimentally determined rotational constants with those calculated for theoretically optimized structures (e.g., using computational methods like density functional theory), the specific gas-phase conformation—whether the benzhydryloxy group is axial or equatorial—can be unambiguously identified.

Table 1: Hypothetical Rotational Constants for Conformers of this compound

ConformerRotational Constant A (MHz)Rotational Constant B (MHz)Rotational Constant C (MHz)
Axial1500450400
Equatorial1300500480

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution. copernicus.org

For this compound, the C2 carbon is a chiral center, leading to the possibility of different stereoisomers. Advanced 2D NMR techniques are crucial for determining the relative stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects spatial proximity between protons. A strong NOE correlation between the proton at C2 (H-2) and the axial protons at C4 and C6 of the pyran ring would confirm an axial orientation of the benzhydryloxy group. Conversely, correlations to the equatorial protons would suggest an equatorial orientation.

Coupling Constants (J-values): The magnitude of the coupling constant between H-2 and the adjacent protons on C3 can reveal its orientation. A large coupling constant (typically 8-10 Hz) for a trans-diaxial interaction would indicate an equatorial H-2 (and thus an axial benzhydryloxy group), while smaller coupling constants are characteristic of axial-equatorial or equatorial-equatorial interactions. ipb.pt

When synthesizing this compound, a mixture of diastereomers may be formed if other chiral centers are present. ¹H NMR spectroscopy can be used to determine the ratio of these diastereomers by integrating the signals that are unique to each isomer. copernicus.org

The tetrahydropyran ring is not static but undergoes conformational changes, primarily the ring inversion between two chair forms. Furthermore, there is rotation around the C2-O bond of the benzhydryloxy group. Dynamic NMR (DNMR) involves recording spectra at various temperatures to study these processes. unibas.it

At high temperatures, if the rate of conformational exchange is fast on the NMR timescale, the spectrum shows averaged signals. As the temperature is lowered, the exchange rate slows down. At a certain point, known as the coalescence temperature, the averaged peak broadens significantly. Upon further cooling, the signals for the individual, slowly exchanging conformers resolve into separate peaks. unibas.it By analyzing the line shapes in the DNMR spectra, the energy barrier (activation energy) for the conformational inversion can be calculated, providing quantitative insight into the molecule's flexibility.

Table 2: Illustrative Dynamic NMR Data for Ring Inversion

ParameterDescriptionHypothetical Value
Coalescence Temperature (Tc)Temperature at which two exchanging signals merge.-50 °C (223 K)
Frequency Separation (Δν)Difference in chemical shift between signals at low temperature.50 Hz
Rate Constant (k) at TcRate of exchange at coalescence.111 s-1
Free Energy of Activation (ΔG)Energy barrier to inversion.10.5 kcal/mol

Mass Spectrometry for Reaction Pathway Analysis and Complex Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures. This allows for the identification of this compound, as well as any unreacted starting materials, intermediates, byproducts, or degradation products. researchgate.net

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The most characteristic fragmentation pathway would likely involve the cleavage of the glycosidic bond between the pyran ring and the benzhydryloxy group. This would lead to two prominent fragment ions:

A fragment corresponding to the tetrahydropyranyl cation (m/z = 85).

A fragment corresponding to the benzhydryl cation ([ (C₆H₅)₂CH ]⁺, m/z = 167) or the benzhydryloxy radical.

The presence and relative abundance of these and other fragment ions in the mass spectrum provide a unique fingerprint for the molecule, confirming its identity. In reaction pathway analysis, monitoring the appearance and disappearance of specific ions corresponding to different species over time can provide mechanistic insights into the chemical transformation. researchgate.net

Vi. Synthetic Applications and Chemical Transformations of 2 Benzhydryloxy Tetrahydro 2h Pyran in Organic Synthesis

Role as a Protecting Group for Benzhydrol in Multi-step Synthesis

The primary synthetic role of 2-(benzhydryloxy)tetrahydro-2H-pyran is to serve as a tetrahydropyranyl (THP) ether of benzhydrol. The THP group is a widely utilized acid-labile protecting group for hydroxyl functionalities due to its ease of installation, general stability under a variety of non-acidic conditions, and straightforward removal.

Formation: The protection of benzhydrol is achieved through its reaction with 3,4-dihydro-2H-pyran (DHP) under acid catalysis. This reaction proceeds via the protonation of DHP to form a resonance-stabilized oxocarbenium ion. The nucleophilic oxygen of benzhydrol then attacks this electrophilic intermediate, and subsequent deprotonation yields the this compound acetal (B89532). Due to the creation of a new stereocenter at the C2 position of the pyran ring, the reaction with a prochiral alcohol like benzhydrol results in a mixture of diastereomers. The reaction is noted to be fast, even with a sterically bulky alcohol like benzhydrol.

Stability: THP ethers, including the benzhydrol derivative, exhibit robust stability towards a wide range of reagents and reaction conditions. They are resistant to strongly basic conditions, organometallic reagents (such as Grignard and organolithium reagents), nucleophiles, hydridic reducing agents, and various oxidizing and acylating agents. This stability allows for extensive chemical modifications at other sites of a molecule without affecting the protected hydroxyl group.

Deprotection: The removal of the THP group is typically accomplished by acid-catalyzed hydrolysis or alcoholysis. The mechanism is the reverse of the protection step, involving protonation of the ether oxygen followed by cleavage to regenerate the alcohol and a hemiacetal that equilibrates with its open-chain form. A variety of conditions can be employed for this transformation, allowing for chemoselective deprotection in the presence of other functional groups.

Table 1: Common Reagents for the Deprotection of THP Ethers
Reagent/SystemConditionsSelectivity/Notes
Acetic Acid (AcOH)AcOH/H₂O/THFMild conditions, useful for sensitive substrates.
p-Toluenesulfonic Acid (p-TsOH)Catalytic amount in an alcohol solvent (e.g., MeOH, EtOH)Common and effective transacetalization method.
Pyridinium (B92312) p-toluenesulfonate (PPTS)Catalytic amount in an alcohol solvent (e.g., EtOH)A milder acidic catalyst, beneficial for acid-sensitive molecules.
Bismuth(III) triflate (Bi(OTf)₃)Catalytic amount, often solvent-freeMild Lewis acid catalyst.
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)Methanol (B129727)Achieves chemoselective deprotection.
Lithium chloride (LiCl)LiCl/H₂O in DMSO at 90°CA non-acidic method, useful for substrates with acid-labile groups. nih.gov

Derivatization and Chemical Modifications of the Benzhydryloxy Moiety

While the THP ether is in place, the benzhydryl portion of the molecule, containing two phenyl rings, can potentially undergo chemical modification. The exocyclic ether oxygen atom acts as an activating group for electrophilic aromatic substitution on the phenyl rings. The alkoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the carbon atom attached to the oxygen.

Potential transformations of the aromatic rings include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

These modifications would yield derivatives of this compound functionalized on the aromatic rings, which, after deprotection, would provide access to a variety of substituted benzhydrols.

Reactions Involving the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring itself is a relatively stable saturated heterocycle, but it can participate in specific chemical transformations, including functionalization and ring-opening reactions.

Direct functionalization of the saturated C-H bonds of the tetrahydropyran ring in this compound is challenging due to their low reactivity. However, advances in C-H activation and functionalization methodologies offer potential pathways. The ring oxygen atom influences the reactivity of adjacent C-H bonds. The C-H bonds at the C6 position (α to the oxygen) are generally more activated towards radical or oxidative processes. However, the presence of the bulky benzhydryloxy group at the anomeric C2 position sterically hinders this position and electronically influences the rest of the ring.

Strategies for functionalizing tetrahydropyran rings often rely on precursors with existing functionality. For a pre-formed ring like in the title compound, late-stage C-H functionalization would be required. For instance, palladium-catalyzed C-H arylation has been used to functionalize aminotetrahydropyrans at the γ-position with high stereoselectivity, demonstrating that direct and selective modification of the THP ring is feasible. Such reactions on this compound would likely be directed by the ring oxygen and influenced by the steric bulk of the C2 substituent, potentially favoring functionalization at the less hindered C4 or C5 positions.

The acetal linkage in this compound is susceptible to cleavage under acidic conditions, which constitutes the deprotection reaction discussed previously. Beyond this, the tetrahydropyran ring can undergo cleavage under different conditions.

A significant reaction is the reductive cleavage of the C-O bonds using reagents such as lithium aluminum hydride (LiAlH₄) in combination with a Lewis acid like aluminum chloride (AlCl₃). For 2-alkoxytetrahydropyrans, this reaction can proceed via two pathways:

Exocyclic Cleavage: Cleavage of the C2-O bond outside the ring, leading to the deprotection of the alcohol (benzhydrol) and formation of tetrahydropyran.

Endocyclic Cleavage (Ring-Opening): Cleavage of the O1-C2 bond within the ring, resulting in the formation of a substituted 5-hydroxypentyl ether.

The ratio of these two pathways is influenced by the electronic and steric properties of the alkoxy group. For 2-aryloxy derivatives, cleavage of the exocyclic bond is exclusively observed. For 2-alkoxy derivatives, a mixture of products is often obtained, with the proportion of ring cleavage increasing as the alkyl group changes from primary to secondary to tertiary. Given the bulky and electronically distinct nature of the benzhydryl group, it would be expected to significantly influence the reaction pathway.

Furthermore, treatment with strong Lewis acids like AlCl₃ can induce cleavage and rearrangement reactions. For some 2-aryloxytetrahydropyrans, this can lead to the formation of phenols and dihydropyran, with subsequent electrophilic attack of the protonated dihydropyran onto the aromatic ring of the resulting phenol.

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

While the primary use of this compound is as a protected alcohol, the tetrahydropyran moiety is a common structural feature in a vast array of biologically active compounds and natural products. Therefore, substituted tetrahydropyrans are valuable building blocks in organic synthesis.

The tetrahydropyran ring is a key structural motif in numerous natural products, including polyether antibiotics, marine toxins, and macrolides. nih.govmdpi.comnih.govresearchgate.net Synthetic strategies towards these complex molecules often involve the construction of the THP ring during the synthesis using methods like Prins cyclization, hetero-Diels-Alder reactions, or intramolecular etherification. mdpi.com

The direct use of a pre-formed, substituted tetrahydropyran as a chiral building block is also a powerful strategy. However, the specific use of this compound as a building block in the total synthesis of natural products is not widely documented. This is likely because synthetic chemists often prefer to construct the pyran ring with the required stereochemistry and substitution pattern from more flexible, acyclic precursors. The bulky, achiral benzhydryl group may not be suitable for inclusion in many intricate natural product frameworks where smaller, stereochemically defined substituents are required. Nevertheless, the chemistry of the tetrahydropyran system itself is central to the field of natural product synthesis.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues based on a core scaffold is a cornerstone of medicinal chemistry, enabling the systematic exploration of how structural modifications affect a compound's biological activity. While direct SAR studies on this compound are not extensively documented, research on structurally related compounds containing both the benzhydryl and tetrahydropyran moieties provides significant insights.

A notable example involves the design and synthesis of derivatives of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine to probe their interactions with monoamine transporters, which are key targets in the treatment of neurological disorders. nih.gov In these studies, the tetrahydropyran ring serves as a conformationally constrained scaffold, replacing a previously studied piperidine (B6355638) ring. researchgate.net Researchers systematically introduced extensions to the side-chains at both the 3- and 6-positions of the tetrahydropyran ring to understand the spatial and electronic requirements for binding to the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net

The key findings from these SAR studies indicated that the position of structural modification was critical for biological activity. nih.gov

Extension at the 3-position: Modifications at this position generally led to a decrease or complete loss of affinity for the monoamine transporters compared to the parent compound. researchgate.net

Extension at the 6-position: In contrast, extending the side-chain at the 6-position, adjacent to the benzhydryl group, resulted in compounds with retained or even improved activity. For instance, one analogue showed a twofold improvement in activity over the parent compound, suggesting a favorable interaction in the binding pocket. nih.govresearchgate.net

Further derivatization included the synthesis of glycoside analogues to enhance molecular diversity. One such glycosidic derivative exhibited the highest potency for the norepinephrine transporter (NET) within the series. nih.govresearchgate.net These results underscore the utility of the benzhydryl-tetrahydropyran scaffold in developing potent and selective ligands for monoamine transporters.

Table 1: SAR Findings for (6-Benzhydryl-tetrahydropyran-3-yl)-benzylamine Analogues

Modification Site General Outcome on Activity Notable Results Transporter Selectivity
3-Position ExtensionLoss of activityDerivatives showed significantly reduced affinity for DAT, SERT, and NET.N/A due to low activity
6-Position ExtensionImproved or retained activityOne cis-isomer showed a 2-fold improvement in activity over the parent compound.Favorable interactions observed primarily at DAT.
Glycoside DerivativesHigh potency for NETA trans-isomer glycoside was the most potent NET ligand in the series.Demonstrated high potency for NET.

Development of Specialized Reagents and Ligands Containing the THP Unit

The tetrahydropyran (THP) moiety is not only a component of bioactive molecules but also a fundamental unit in the development of specialized reagents and ligands for organic synthesis. The THP ring can serve as a chiral pool source, a rigid scaffold, or a protecting group that can be readily installed and removed.

While specific reagents based on the this compound structure are not commonplace, the principles of its construction are widely applied. The THP group is frequently used to protect alcohols due to its stability under a wide range of reaction conditions, including those involving organometallic reagents, strong bases, and some oxidizing and reducing agents. The synthesis of THP ethers, such as this compound, typically involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran.

In the context of ligand development for catalysis, the rigid, chair-like conformation of the THP ring can be exploited to create a well-defined steric environment around a metal center. By functionalizing the THP ring with coordinating groups, chemists can design chiral ligands for asymmetric synthesis. The substituents on the THP ring, such as a bulky benzhydryl group, can play a crucial role in controlling the enantioselectivity of a catalytic reaction by directing the approach of substrates to the catalytic center. The development of such specialized reagents is an active area of research aimed at creating more efficient and selective methods for the synthesis of complex organic molecules. nih.gov

Vii. Industrial Synthesis and Process Chemistry Considerations

Scalable Production Methods for 2-(Benzhydryloxy)tetrahydro-2H-pyran and its Precursors

The industrial synthesis of this compound is primarily achieved through a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide. In this case, the alkoxide is generated from benzhydrol, and the alkyl halide is typically 2-chlorotetrahydro-2H-pyran. The scalability of this process hinges on the efficient and cost-effective production of these two key precursors.

Production of Benzhydrol:

Benzhydrol, a secondary alcohol, is a critical starting material. Several methods are employed for its large-scale production, with a significant focus on the reduction of benzophenone (B1666685). jetir.org

Metal-Mediated Reduction: Traditional methods involve the use of reducing agents like zinc dust or aluminum powder in an alkaline medium. jetir.org While effective, these processes can generate significant waste streams.

Catalytic Hydrogenation: A greener and more atom-economical approach is the catalytic hydrogenation of benzophenone. jetir.org This method utilizes a heterogeneous catalyst, often palladium on a carbon support (Pd/C), to facilitate the reaction with hydrogen gas. researchgate.net This process is highly selective and generates minimal waste, making it an attractive option for industrial applications. jetir.org The reaction conditions, such as temperature, pressure, and catalyst loading, are optimized to ensure high conversion and selectivity to benzhydrol, minimizing the over-reduction to diphenylmethane (B89790). researchgate.net

Production of 2-Chlorotetrahydro-2H-pyran:

The second precursor, 2-chlorotetrahydro-2H-pyran, serves as the electrophile in the Williamson ether synthesis. Its industrial production typically involves the reaction of dihydropyran with hydrogen chloride. Careful control of reaction conditions is necessary to ensure the selective formation of the desired product.

Final Etherification Step:

The final stage of the synthesis involves the reaction of benzhydrol with 2-chlorotetrahydro-2H-pyran under basic conditions. To enhance reaction rates and efficiency in a large-scale industrial setting, phase transfer catalysis (PTC) is often employed. researchgate.net A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the benzhydrolate anion from an aqueous or solid phase to the organic phase containing the 2-chlorotetrahydro-2H-pyran, thereby accelerating the reaction. researchgate.net

Interactive Table: Comparison of Benzhydrol Production Methods

MethodReducing Agent/CatalystAdvantagesDisadvantages
Zinc ReductionZinc DustWell-established, relatively low costGenerates significant zinc-containing waste
Aluminum ReductionAluminum PowderEffective reducing agentCan also produce significant waste
Catalytic HydrogenationH₂ with Pd/C or other catalystsHigh atom economy, minimal waste, high selectivityHigher initial capital cost for high-pressure equipment

Catalyst Recovery and Reusability in Large-Scale Processes

The economic viability and environmental footprint of the synthesis are significantly impacted by the ability to recover and reuse the catalysts employed.

Recovery of Heterogeneous Hydrogenation Catalysts:

In the catalytic hydrogenation of benzophenone, the use of a heterogeneous catalyst like palladium on carbon simplifies the recovery process. spinchem.com Being a solid, the catalyst can be easily separated from the reaction mixture by filtration or centrifugation at the end of the reaction. mdpi.com The recovered catalyst can then be washed and reactivated for subsequent batches. The lifespan and number of possible recycle times for the catalyst are critical parameters that are thoroughly evaluated to minimize costs and waste. mdpi.com Catalyst deactivation can occur through poisoning or physical degradation, and regeneration procedures may be implemented to extend its operational life. mdpi.com

Recovery of Phase Transfer Catalysts:

Phase transfer catalysts, such as quaternary ammonium salts, are crucial for the efficiency of the final etherification step. While highly effective, their cost necessitates their recovery and reuse. acs.org Several strategies are employed for this purpose:

Extraction: The catalyst can be extracted from the reaction mixture using a suitable solvent. google.com

Precipitation: In some cases, the catalyst can be precipitated out of the solution by changing the solvent composition or temperature.

Use of Supported Catalysts: To simplify recovery, the phase transfer catalyst can be immobilized on a solid support, such as a polymer resin. acs.org This allows for easy filtration and reuse of the catalyst, similar to heterogeneous catalysts. acs.org

The choice of recovery method depends on the specific catalyst used, the reaction conditions, and economic considerations. Efficient catalyst recycling is a key aspect of green chemistry and sustainable industrial production. researchgate.net

Economic Viability and Environmental Sustainability of Production Protocols

Economic Viability:

A thorough techno-economic analysis is essential to determine the profitability of the manufacturing process. mdpi.comlbl.gov Key factors influencing the economic viability include:

Energy Consumption: The energy required for heating, cooling, and stirring the reactors, as well as for separation and purification processes, is a significant operational expense.

Catalyst Costs and Lifespan: The initial cost of the catalysts and the number of times they can be effectively recycled directly impact the process economics.

Process Efficiency and Yield: Higher yields and more efficient processes lead to lower production costs per unit of product.

Environmental Sustainability:

Modern chemical manufacturing places a strong emphasis on environmentally friendly processes. The principles of green chemistry are increasingly being applied to industrial syntheses to minimize their environmental impact. researchgate.net

Atom Economy: The catalytic hydrogenation of benzophenone is favored due to its high atom economy, as it incorporates the majority of the reactant atoms into the desired product.

Solvent Selection: The choice of solvents is critical. Ideally, environmentally benign solvents are used, and their use is minimized. Solvent recycling is also a common practice to reduce waste.

Waste Minimization: The adoption of catalytic processes significantly reduces the generation of inorganic salt byproducts compared to stoichiometric reagents. jetir.org

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption not only lowers costs but also reduces the carbon footprint of the process.

By carefully considering these economic and environmental factors, a sustainable and profitable industrial process for the synthesis of this compound can be achieved.

Interactive Table: Key Economic and Environmental Considerations

FactorEconomic ImpactEnvironmental Impact
Raw Material Sourcing High impact on production costSourcing from sustainable suppliers can reduce overall footprint
Catalyst Selection Initial cost and reusability are key cost driversHeterogeneous and recyclable catalysts minimize waste
Energy Consumption Directly affects operational expenditureLower energy use reduces greenhouse gas emissions
Solvent Choice Cost of solvent and recycling infrastructureUse of green solvents and minimizing solvent volume reduces pollution
Waste Management Costs associated with treatment and disposalMinimizing waste streams is a primary goal of green chemistry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.